![molecular formula C18H18N2O2 B5022351 3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one, also known as MHI-148, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. The c-Myc/Max complex plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis, making it an attractive target for cancer therapy.
Wirkmechanismus
3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one inhibits the protein-protein interaction between c-Myc and Max, which is critical for the formation of the c-Myc/Max complex and its transcriptional activity. By disrupting this interaction, this compound downregulates the expression of c-Myc target genes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The specificity of this compound for c-Myc/Max interaction has been demonstrated by biochemical assays and structural studies.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Myc target genes, this compound also affects other signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. This compound also affects the tumor microenvironment by modulating the immune response and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high potency and specificity for c-Myc/Max interaction, its ability to induce apoptosis and cell cycle arrest, and its efficacy in preclinical models of cancer. However, there are also limitations to its use, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of this compound is complex and involves multiple signaling pathways, which can complicate its interpretation in lab experiments.
Zukünftige Richtungen
There are several future directions for the development of 3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one as a cancer therapeutic. One direction is to optimize its pharmacokinetics and delivery, including the development of prodrugs and nanocarriers to improve its solubility and stability. Another direction is to explore its combination with other cancer therapies, including chemotherapy, radiation therapy, and immunotherapy, to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate its mechanism of action and identify biomarkers for patient selection and monitoring.
Synthesemethoden
3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one was first synthesized by the group of Dr. William Kaelin at the Dana-Farber Cancer Institute in Boston, Massachusetts. The synthesis involves a multistep reaction starting with the condensation of 2-aminobenzaldehyde and 2-(2-methoxyphenyl)ethylamine to form the Schiff base intermediate. The Schiff base is then cyclized with isatin to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of cancer. These promising results have led to the development of this compound as a potential cancer therapeutic.
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyphenyl)ethyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-9-5-2-6-13(17)10-11-19-12-15-14-7-3-4-8-16(14)20-18(15)21/h2-9,12,20-21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPSLDGNHXVVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
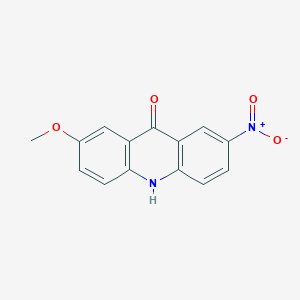
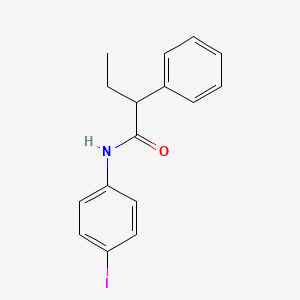
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
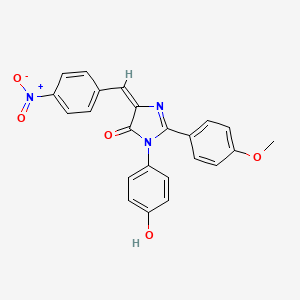
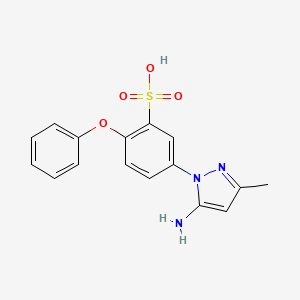
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
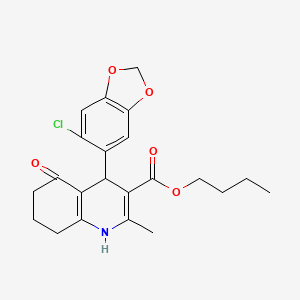
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5022378.png)